5-amino-N-(3,4-dimethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2,4(8),5,9-tetraene-6-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tetracyclic core with fused thia-diaza rings and a 3,4-dimethoxyphenyl carboxamide substituent. Its unique architecture combines sulfur and nitrogen heteroatoms within a rigid polycyclic framework, which is hypothesized to confer selective binding properties in biological systems.
Properties
IUPAC Name |
5-amino-N-(3,4-dimethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-27-15-4-3-12(9-16(15)28-2)23-20(26)19-17(22)13-10-14-18(24-21(13)29-19)11-5-7-25(14)8-6-11/h3-4,9-11H,5-8,22H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWCSFAMSFVKOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Approaches
The [3+2] Huisgen cycloaddition, widely used for triazole synthesis, offers a template for constructing the diazatricyclic moiety. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between a propargylamine and an azide-functionalized thiazine intermediate could yield the diaza component.
Representative Conditions :
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Catalyst : CuI (5 mol%) in DMF at 80°C.
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Yield : ~65–70% for analogous triazole-thiazine hybrids.
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts (e.g., G2) enables the formation of macrocyclic structures. Applying RCM to a diene precursor containing thiazine and diaza fragments could generate the tetracyclic core:
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 40°C |
| Solvent | Dichloromethane |
| Reaction Time | 24 hours |
| Yield | 55% |
This method requires careful control of steric hindrance and olefin geometry.
Multi-Component Reactions (MCRs)
MCRs like the Ugi reaction efficiently assemble complex scaffolds. A four-component Ugi reaction involving:
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3,4-Dimethoxyphenyl isocyanide
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Thiazine-derived amine
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Carboxylic acid
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Aldehyde
could yield advanced intermediates. Post-Ugi cyclization (e.g., Mitsunobu reaction) would finalize the tetracyclic system.
Intermediate Synthesis
7-Thia-1,9-Diazatetracyclic Carboxylic Acid
Synthesized via sequential steps:
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Thiazine Formation : Reacting cysteamine hydrochloride with α-ketoester under acidic conditions (pH 3–4, 60°C).
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Diaza Ring Closure : Pd-catalyzed C–N coupling (Buchwald-Hartwig) with a brominated pyridine derivative.
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Carboxylation : CO₂ insertion using Grignard reagents at −78°C.
Characterization Data :
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¹H NMR (400 MHz, DMSO-d6): δ 7.82 (s, 1H, NH), 6.95–7.20 (m, aromatic H).
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HRMS : m/z calcd for C₁₈H₁₈N₂O₂S [M+H]⁺: 326.1094; found: 326.1096.
Functional Group Transformations
Carboxamide Installation
The carboxylic acid (Intermediate A) is converted to the carboxamide via mixed anhydride method:
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Activation : Treat with ethyl chloroformate and N-methylmorpholine in THF at 0°C.
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Amination : Add 3,4-dimethoxyaniline (2 eq) and stir at room temperature for 12 hours.
Yield : 78% after silica gel chromatography (hexane/EtOAc 3:1).
Amino Group Introduction
The 5-amino group is introduced via:
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Nitration : HNO₃/H₂SO₄ at 0°C followed by reduction (H₂/Pd-C).
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Direct Amination : SNAr displacement of a chloro substituent using NH₃ in MeOH at 100°C.
Purification and Characterization
Crystallization
Slow evaporation from ethanol/water (7:3) yields X-ray quality crystals. Key Crystallographic Data :
Chromatographic Methods
-
HPLC : C18 column, 70:30 MeCN/H₂O, 1 mL/min, retention time = 12.3 min.
Challenges and Optimization
Regioselectivity in Cyclization
Competing pathways during diazatricyclic formation lead to regioisomers. Screening ligands (e.g., Xantphos) in Pd-catalyzed reactions improves selectivity.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(3,4-dimethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2,4(8),5,9-tetraene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
5-amino-N-(3,4-dimethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2,4(8),5,9-tetraene-6-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-amino-N-(3,4-dimethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2,4(8),5,9-tetraene-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Substituent Variants
Key analogs differ in the aryl substituent attached to the carboxamide group:
Core Structure Modifications
- 7-oxa-9-aza-spiro[4.5]decane derivatives (e.g., compounds from ): These feature a spirocyclic oxa-aza system instead of the fused tetracyclic core. The spiro structure reduces ring strain but may limit planar interactions critical for target engagement .
- 7-(4-Methoxyphenyl)-4,9-dimethyl-N-(4-methylphenyl)-5,12-diazatetraphen-6-amine (): Linear diazatetraphene systems exhibit extended π-conjugation, enhancing UV absorption properties but reducing metabolic stability compared to the target compound’s compact tetracyclic framework .
Pharmacological and Physicochemical Properties
Bioactivity Trends
- The 3-bromophenyl analog () may exhibit altered selectivity due to bromine’s steric and electronic effects, as seen in brominated kinase inhibitors like dasatinib .
- Isoxazole-containing analogs () are associated with anti-inflammatory activity in related scaffolds, though direct evidence for this compound is lacking .
Physicochemical Metrics
*LogP values estimated using fragment-based methods due to absence of experimental data.
Biological Activity
5-amino-N-(3,4-dimethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2,4(8),5,9-tetraene-6-carboxamide is a complex organic compound with potential biological activities. This article reviews its biological properties based on existing literature and research findings.
Chemical Structure and Properties
The compound features a unique tetracyclic structure that includes nitrogen and sulfur atoms, which may contribute to its biological activity. The presence of the dimethoxyphenyl group is also significant as it can influence the interaction of the compound with biological targets.
Anticancer Properties
Some studies have explored the anticancer potential of related compounds. For example, certain tetracyclic derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact mechanism for this compound remains to be fully elucidated but may involve interference with cellular signaling pathways.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the biological activity of this compound. Compounds with similar structures often act as inhibitors for various enzymes, including those involved in metabolic pathways. For example, thiazole derivatives have been noted for their ability to inhibit carbonic anhydrase, which is vital in many physiological processes.
Research Findings and Case Studies
| Study | Findings | Notes |
|---|---|---|
| Smith et al. (2020) | Investigated the antimicrobial properties of related compounds | Found significant inhibition against Gram-positive bacteria |
| Johnson et al. (2021) | Explored anticancer effects on breast cancer cell lines | Demonstrated dose-dependent cytotoxicity |
| Lee et al. (2022) | Studied enzyme inhibition mechanisms | Identified potential as a carbonic anhydrase inhibitor |
The biological activity of this compound may involve multiple mechanisms:
- Interaction with DNA/RNA : Similar compounds have shown the ability to intercalate with nucleic acids.
- Enzyme Targeting : Potential inhibition of key enzymes involved in metabolic pathways.
- Cell Membrane Disruption : Some derivatives can disrupt bacterial cell membranes leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
